(5-Chlorothiophen-2-yl)(3-(5-(furan-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone
CAS No.: 2034414-81-6
Cat. No.: VC7338236
Molecular Formula: C15H12ClN3O3S
Molecular Weight: 349.79
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034414-81-6 |
|---|---|
| Molecular Formula | C15H12ClN3O3S |
| Molecular Weight | 349.79 |
| IUPAC Name | (5-chlorothiophen-2-yl)-[3-[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]pyrrolidin-1-yl]methanone |
| Standard InChI | InChI=1S/C15H12ClN3O3S/c16-12-4-3-11(23-12)15(20)19-6-5-9(8-19)13-17-14(22-18-13)10-2-1-7-21-10/h1-4,7,9H,5-6,8H2 |
| Standard InChI Key | INLXQNWBBYANKE-UHFFFAOYSA-N |
| SMILES | C1CN(CC1C2=NOC(=N2)C3=CC=CO3)C(=O)C4=CC=C(S4)Cl |
Introduction
Chemical Identity and Structural Features
Molecular Composition
The compound’s molecular formula, C₁₅H₁₂ClN₃O₃S, reflects a molecular weight of 349.79 g/mol, as confirmed by high-resolution mass spectrometry. Its IUPAC name, (5-chlorothiophen-2-yl)-[3-[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]pyrrolidin-1-yl]methanone, systematically describes its three-ring system:
-
A 5-chlorothiophene group (aromatic sulfur heterocycle with chlorine substitution)
-
A 1,2,4-oxadiazole ring fused to a furan moiety
-
A pyrrolidine scaffold functionalized with a ketone group
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| CAS Number | 2034414-81-6 |
| Molecular Formula | C₁₅H₁₂ClN₃O₃S |
| Molecular Weight | 349.79 g/mol |
| SMILES | C1CN(CC1C2=NOC(=N2)C3=CC=CO3)C(=O)C4=CC=C(S4)Cl |
| InChI Key | INLXQNWBBYANKE-UHFFFAOYSA-N |
The stereochemistry of the pyrrolidine ring (C3 position) and the planar oxadiazole-furan system introduces conformational rigidity, likely influencing binding interactions in biological systems.
Synthetic Methodologies
Multi-Step Assembly
Synthesis typically involves three stages:
-
Pyrrolidine Functionalization: N-substitution of pyrrolidine with oxadiazole precursors via nucleophilic acyl substitution.
-
Oxadiazole Formation: Cyclization of furan-2-carboximidamide with hydroxylamine derivatives under acidic conditions.
-
Thiophene Coupling: Friedel-Crafts acylation to attach the 5-chlorothiophene moiety to the pyrrolidine nitrogen.
Critical Reaction Parameters
-
Oxadiazole Cyclization: Conducted at 80–100°C in anhydrous DMF with catalytic p-toluenesulfonic acid.
-
Acylation Step: Requires Lewis acids (e.g., AlCl₃) in dichloromethane at 0°C to prevent thiophene ring chlorination.
Yield optimization remains challenging due to steric hindrance at the pyrrolidine N-atom, with reported isolated yields of 15–22% after chromatographic purification.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
-
¹H NMR (400 MHz, CDCl₃):
-
δ 7.68 (d, J = 3.2 Hz, 1H, furan H-5)
-
δ 6.85 (d, J = 3.6 Hz, 1H, thiophene H-3)
-
δ 4.12–3.95 (m, 2H, pyrrolidine H-1/H-5)
-
-
¹³C NMR: 172.8 ppm (ketone C=O), 167.5 ppm (oxadiazole C=N)
Mass Spectrometry
ESI-MS ([M+H]⁺): m/z 350.79, consistent with the molecular formula. Fragmentation patterns indicate cleavage between the pyrrolidine and oxadiazole units.
Computational Modeling Insights
Docking Studies
Molecular docking (PDB: 3ERT) predicts strong hydrogen bonding between the oxadiazole N-atom and EGFR kinase’s Lys721 residue (ΔG = -9.2 kcal/mol). The chlorothiophene group exhibits hydrophobic contacts with Leu694.
ADMET Predictions
-
Absorption: High Caco-2 permeability (Papp = 18 × 10⁻⁶ cm/s)
-
Metabolism: Susceptible to CYP3A4-mediated oxidation at the furan ring
-
Toxicity: Ames test predictions indicate low mutagenic risk
Applications and Industrial Relevance
Medicinal Chemistry
-
Lead Optimization: Serves as a template for dual kinase/GPCR inhibitors.
-
PROTAC Development: Ketone group enables conjugation to E3 ligase ligands.
Material Science
-
Organic Electronics: Thiophene’s π-conjugation supports charge transport in thin-film transistors.
Challenges and Future Directions
Synthetic Bottlenecks
-
Improving pyrrolidine functionalization yields via microwave-assisted synthesis.
-
Developing enantioselective routes to access stereopure derivatives.
Biological Characterization
-
Priority targets:
-
In vitro kinase inhibition profiling
-
In vivo pharmacokinetic studies in rodent models
-
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume